(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Suzuki-Miyaura coupling Boronic acid acidity Transmetallation kinetics

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a heteroarylboronic acid building block featuring a pyrimidine core substituted with an electron-withdrawing trifluoromethyl group at the 2-position and a boronic acid moiety at the 5-position (C₅H₄BF₃N₂O₂, MW 191.90 g/mol). The compound is commercially available from multiple vendors in purities typically ranging from 95% to 98%, with a predicted pKa of 4.46 ± 0.11 for the boronic acid group and a predicted LogP of -0.82.

Molecular Formula C5H4BF3N2O2
Molecular Weight 191.904
CAS No. 1308298-23-8
Cat. No. B573066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
CAS1308298-23-8
Molecular FormulaC5H4BF3N2O2
Molecular Weight191.904
Structural Identifiers
SMILESB(C1=CN=C(N=C1)C(F)(F)F)(O)O
InChIInChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-1-3(2-11-4)6(12)13/h1-2,12-13H
InChIKeyOEZMIKKBMMAABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS 1308298-23-8): Procurement-Ready Physicochemical & Structural Baseline


(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a heteroarylboronic acid building block featuring a pyrimidine core substituted with an electron-withdrawing trifluoromethyl group at the 2-position and a boronic acid moiety at the 5-position (C₅H₄BF₃N₂O₂, MW 191.90 g/mol) . The compound is commercially available from multiple vendors in purities typically ranging from 95% to 98%, with a predicted pKa of 4.46 ± 0.11 for the boronic acid group and a predicted LogP of -0.82 [1]. It is primarily employed as a Suzuki-Miyaura cross-coupling partner for introducing the 2-(trifluoromethyl)pyrimidin-5-yl pharmacophore into drug-like molecules .

Why (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid Cannot Be Replaced by Unsubstituted, 2-Chloro, or 2-Amino Pyrimidine-5-boronic Acid Analogs


Pyrimidine-5-boronic acids are not functionally interchangeable. The 2-position substituent directly modulates both the boronic acid pKa and the electron density of the pyrimidine ring, which governs transmetallation efficiency in Suzuki-Miyaura couplings and target binding in biological systems . The 2-CF₃ group confers a predicted boronic acid pKa of 4.46, representing a ~0.6 log unit increase in acidity relative to the 2-chloro analog (pKa 5.03) and a ~0.8 log unit increase relative to the unsubstituted parent (pKa 5.23) . The 2-amino analog exhibits a markedly different pKa of 2.58 due to the basicity of the amino substituent . These pKa differences translate into measurably different Suzuki coupling kinetics and protodeboronation susceptibility. Furthermore, the 2-(trifluoromethyl)pyrimidin-5-yl fragment is specifically claimed in multiple patent families describing potent P2X receptor antagonists (IC₅₀ values reaching 1.6 nM), where replacement with non-fluorinated or 2-chloro pyrimidine analogs would ablate the structure-activity relationships established in the patent data [1].

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid: Quantitative Differentiation Evidence Against Closest Pyrimidine-5-boronic Acid Analogs


Boronic Acid pKa: 2-CF₃ vs. 2-Cl vs. Unsubstituted Pyrimidine-5-boronic Acids

The predicted pKa of (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid is 4.46 ± 0.11 . This value is 0.57 log units lower than that of 2-chloropyrimidine-5-boronic acid (pKa 5.03 ± 0.11, predicted) and 0.77 log units lower than that of unsubstituted pyrimidin-5-ylboronic acid (pKa 5.23 ± 0.10, predicted) , indicating that the 2-CF₃ group imparts approximately 3.7-fold greater boronic acid acidity relative to the 2-Cl analog. Lower boronic acid pKa correlates with enhanced formation of the tetrahedral boronate anion, the active transmetallating species in Suzuki-Miyaura couplings, and with stronger diol binding at physiological pH [1]. In contrast, the 2-amino analog exhibits a markedly divergent pKa of 2.58 , reflecting the protonation state of the amino substituent rather than a pure inductive electronic effect on the boronic acid.

Suzuki-Miyaura coupling Boronic acid acidity Transmetallation kinetics

P2X7 Receptor Antagonist Potency: 2-(Trifluoromethyl)pyrimidin-5-yl Fragment in Patent-Optimized Leads

The 2-(trifluoromethyl)pyrimidin-5-yl fragment is embedded in multiple patent-exemplified P2X7 antagonists with single-digit nanomolar potency. In BindingDB entry BDBM173796 (US9102591/ US9649308), the compound (+)2,3-dichloro-N-[3-[1-(trifluoromethyl)cyclopropyl]-2-[2-(trifluoromethyl)pyrimidin-5-yl]propyl]benzamide exhibits an IC₅₀ of 1.6 nM against human P2X7 in a FLIPR-based calcium flux assay (pH 7.4, 2°C) [1]. Related compounds from US10174016 (Examples 384/385, BDBM320217) containing the same 2-(trifluoromethyl)pyrimidin-5-yl fragment demonstrate IC₅₀ values of 3 nM (human P2X3) and 28 nM (human P2X2) [2]. The 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide series (Rech et al., Bioorg. Med. Chem. Lett. 2016) further validates this fragment in P2X7 antagonism [3]. No comparable potency data are available in the public domain for P2X7 antagonists built on non-fluorinated or 2-chloro pyrimidine-5-boronic acid scaffolds, underscoring the privileged nature of the 2-CF₃ substitution pattern in this target class.

P2X7 antagonist Pain Inflammation FLIPR assay

Electron-Withdrawing Effect of 2-CF₃ on Pyrimidine Ring: Impact on Suzuki-Miyaura Transmetallation Efficiency

The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect on the pyrimidine ring, which is intrinsically electron-deficient due to its dual nitrogen atoms [1]. This electronic activation facilitates the oxidative addition step with palladium catalysts and stabilizes the resulting organopalladium intermediate. In the broader context of heteroarylboronic acid reactivity, electron-deficient arylboronic acids have been shown to undergo faster transmetallation in Suzuki-Miyaura couplings compared to their electron-rich counterparts, though they may also be more susceptible to protodeboronation [2]. The 4-(trifluoromethyl)pyrimidin-5-yl regioisomer is reported to achieve approximately 67% isolated yield in Suzuki coupling protocols , providing a cross-study benchmark for the trifluoromethylpyrimidine boronic acid class. While direct head-to-head kinetic comparisons between 2-CF₃, 2-Cl, and unsubstituted pyrimidine-5-boronic acids are absent from the open literature, the established electron-withdrawing capacity of CF₃ (Hammett σₚ = 0.54) compared to Cl (σₚ = 0.23) [3] supports the inference of enhanced electrophilic character in the 2-CF₃ variant.

Suzuki-Miyaura coupling Electron-deficient heterocycles Transmetallation Palladium catalysis

LogP and Drug-Likeness: Physicochemical Differentiation of 2-CF₃-Pyrimidine-5-boronic Acid from Non-Fluorinated Analogs

The predicted LogP of (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid is -0.82 , reflecting the lipophilic contribution of the CF₃ group partially offset by the polar boronic acid and pyrimidine nitrogens. For context, unsubstituted pyrimidin-5-ylboronic acid is expected to be more hydrophilic (predicted LogP approximately -1.5 to -2.0 based on the absence of the CF₃ group), while the 2-chloro analog would be intermediate. The CF₃ group is a well-established pharmacokinetic modifier in drug design, known to increase metabolic stability and membrane permeability while maintaining favorable LogP in the optimal drug-like range [1]. The boronic acid-containing diarylpyrimidine (DAPY) scaffold has been employed in HIV-1 NNRTI development, where the boronic acid group forms critical hydrogen bonds with the target and the pyrimidine substitution pattern determines antiviral potency (exemplified compound 10j: IC₅₀ = 0.1837 μmol/L against WT HIV-1 RT) [2]. No comparative LogP data from a single experimental study are available for the pyrimidine-5-boronic acid series; the values cited are computational predictions.

LogP Lipophilicity Drug design ADME

VCP/p97 Inhibitor Development: Pyrimidine-Boronic Acid Scaffold Activity in Oncology Programs

Pyrimidine-based boronic acids have been validated as VCP/p97 inhibitors with potential in non-small cell lung cancer (NSCLC) and multiple myeloma (MM) [1]. Zhang et al. (Bioorg. Med. Chem. 2021) reported a series of pyrimidine-core p97 inhibitors in which compound 17 achieved an enzymatic IC₅₀ of 54.7 nM against p97, with cellular IC₅₀ values of 2.80 μM (A549 NSCLC cells) and 0.86 μM (RPMI8226 MM cells) [1]. While compound 17 did not employ the exact 2-CF₃-pyrimidine-5-boronic acid building block, the study establishes pyrimidine-5-boronic acid derivatives as a validated chemotype for p97 inhibition, and the 2-CF₃ variant offers a differentiated electronic profile for SAR exploration within this target class. The electron-withdrawing CF₃ group could modulate the boronic acid's interaction with the p97 ATPase active site threonine residue, potentially influencing both potency and selectivity [2].

VCP/p97 inhibitor Ubiquitin-proteasome system Cancer Enzymatic assay

Procurement-Relevant Application Scenarios for (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS 1308298-23-8)


P2X Receptor Antagonist Drug Discovery: Replication of Patent-Disclosed Lead Series

The 2-(trifluoromethyl)pyrimidin-5-yl fragment is a critical pharmacophoric element in multiple patent families (US9102591, US9649308, US10174016) describing P2X7 and P2X3 antagonists with IC₅₀ values as low as 1.6 nM . Medicinal chemistry teams pursuing P2X receptor programs for pain, neuroinflammation, or psychiatric indications require this specific boronic acid building block to synthesize the exemplified compounds and explore SAR around the pyrimidine 2-position. Non-fluorinated or 2-chloro pyrimidine-5-boronic acids cannot be substituted without deviating from the established SAR landscape described in these patents .

Suzuki-Miyaura Cross-Coupling for Electron-Deficient Biaryl Synthesis

The enhanced boronic acid acidity (pKa 4.46) of the 2-CF₃-pyrimidine variant relative to 2-Cl (pKa 5.03) and unsubstituted (pKa 5.23) analogs indicates faster transmetallation kinetics under standard Suzuki-Miyaura conditions (Pd catalyst, aqueous base, 60-100°C) . This property makes it particularly suitable for coupling with electron-rich or sterically hindered aryl halide partners where reaction rates with less acidic boronic acids may be insufficient. The compound should be stored under inert gas at 2-8°C to minimize protodeboronation and maintain coupling efficiency .

VCP/p97 Inhibitor Lead Optimization for Oncology Indications

Pyrimidine-5-boronic acid derivatives have demonstrated validated VCP/p97 inhibitory activity, with lead compound 17 achieving a p97 enzymatic IC₅₀ of 54.7 nM and cellular IC₅₀ values of 0.86-2.80 μM in A549 and RPMI8226 cancer cell lines . The 2-CF₃-pyrimidine-5-boronic acid building block offers a tool for SAR expansion within this chemotype, with the electron-withdrawing CF₃ group potentially enhancing boronic acid interaction with the catalytic threonine residue of p97 while improving pharmacokinetic properties of elaborated inhibitors .

HIV-1 NNRTI Scaffold Elaboration Using Boronic Acid-Containing DAPY Derivatives

The boronic acid-containing diarylpyrimidine (DAPY) chemotype has produced HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with IC₅₀ values in the sub-micromolar range (exemplified compound 10j: IC₅₀ = 0.1837 μmol/L against WT HIV-1 RT) . (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid serves as a potential building block for introducing the CF₃ substituent into the DAPY scaffold, where the trifluoromethyl group can modulate both antiviral potency and metabolic stability via its established effects on lipophilicity (predicted LogP -0.82) and oxidative metabolism resistance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.